
5-chloro-N-cyclopentylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-cyclopentylfuran-2-carboxamide, also known as CPPC, is a chemical compound that has been studied for its potential use in scientific research. This molecule has been shown to have interesting properties, including its ability to interact with certain receptors in the brain. In
Wirkmechanismus
5-chloro-N-cyclopentylfuran-2-carboxamide acts as a positive allosteric modulator of mGluR4. This means that it enhances the activity of the receptor in response to the binding of its endogenous ligand, glutamate. The exact mechanism by which this compound modulates mGluR4 is not fully understood, but it is thought to involve an interaction with a specific site on the receptor.
Biochemical and Physiological Effects:
Activation of mGluR4 by this compound has been shown to have various biochemical and physiological effects. These include the inhibition of neurotransmitter release, the reduction of synaptic plasticity, and the modulation of neuronal excitability. These effects are thought to be mediated by the regulation of intracellular signaling pathways, including the cyclic AMP (cAMP) and protein kinase A (PKA) pathways.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-cyclopentylfuran-2-carboxamide has several advantages as a research tool. It is a selective and potent activator of mGluR4, which allows for the investigation of the specific effects of mGluR4 activation. It is also stable and easy to handle, which makes it suitable for use in various experimental paradigms. However, there are also some limitations associated with the use of this compound. For example, its effects may be context-dependent and may vary depending on the experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-cyclopentylfuran-2-carboxamide. One area of interest is the investigation of its potential therapeutic effects in neurological disorders. Another area of interest is the exploration of its effects on other signaling pathways and receptors. Additionally, the development of more selective and potent mGluR4 agonists may lead to the discovery of new therapeutic targets and treatments for neurological disorders.
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. Its ability to selectively activate mGluR4 has made it a valuable tool for investigating the role of this receptor in various neurological disorders. Further research is needed to fully understand the potential therapeutic effects of this compound and to explore its effects on other signaling pathways and receptors.
Synthesemethoden
5-chloro-N-cyclopentylfuran-2-carboxamide can be synthesized by reacting cyclopentylamine with furan-2-carboxylic acid chloride in the presence of a base. This reaction results in the formation of this compound as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-cyclopentylfuran-2-carboxamide has been studied for its potential use as a research tool in neuroscience. This compound has been shown to selectively activate the metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of neurotransmitter release. Activation of mGluR4 has been shown to have potential therapeutic effects in various neurological disorders, including Parkinson's disease and anxiety disorders.
Eigenschaften
IUPAC Name |
5-chloro-N-cyclopentylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-6-5-8(14-9)10(13)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSMLZSLBBDQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

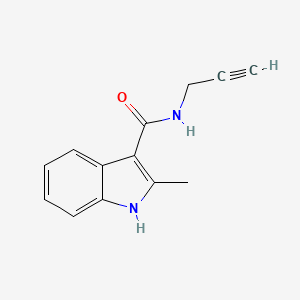
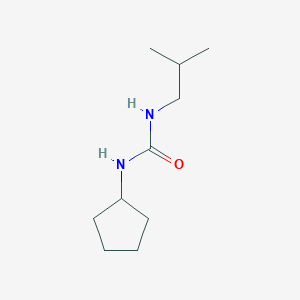

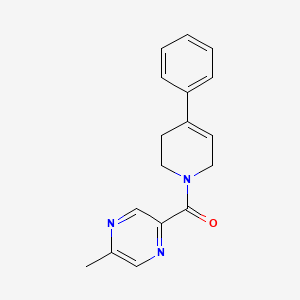
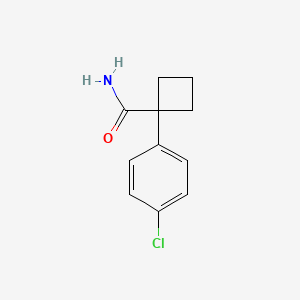

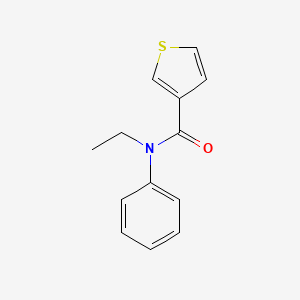
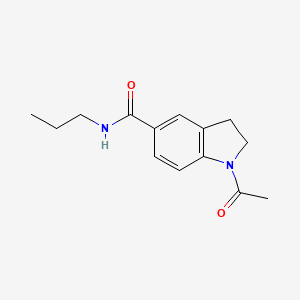

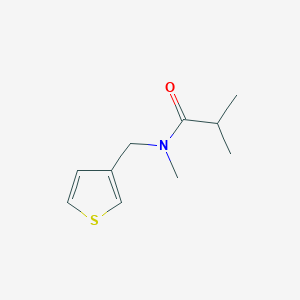
![N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473908.png)


